(1-Aminobutan-2-yl)dimethylamine dihydrochloride is a chemical compound that belongs to the class of amines, specifically a tertiary amine. Its structure comprises a butyl chain attached to a dimethylamino group, with two hydrochloride ions associated with the amine nitrogen. This compound is primarily used in various scientific and industrial applications due to its unique chemical properties.
The compound can be synthesized through various chemical reactions involving aliphatic amines and carbonyl compounds. It is often produced in laboratory settings for research purposes and may also be available from chemical suppliers.
The synthesis of (1-Aminobutan-2-yl)dimethylamine dihydrochloride typically involves the following methods:
The molecular structure of (1-Aminobutan-2-yl)dimethylamine dihydrochloride consists of:
Property | Value |
---|---|
Molecular Formula | C6H16Cl2N2 |
Molecular Weight | 195.11 g/mol |
InChI | InChI=1S/C6H16Cl2N2/c1-4(7)5(8)6(9)3/h4,6H,1-3,7H2;1H |
InChI Key | ZOBPZXTWZATXDG-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)(C)C(C)Cl.Cl |
(1-Aminobutan-2-yl)dimethylamine dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1-Aminobutan-2-yl)dimethylamine dihydrochloride primarily involves its interaction with biological targets through hydrogen bonding and electrostatic interactions facilitated by its amino groups. This compound can modulate enzyme activity and receptor interactions due to its structural properties, which allow it to fit into specific binding sites within biological systems.
The melting point and boiling point data may vary based on purity and specific synthesis methods used.
(1-Aminobutan-2-yl)dimethylamine dihydrochloride has several scientific uses:
This compound's versatility in chemical reactivity and biological interactions makes it a valuable asset in various fields of research and industry.
The molecular backbone of (1-Aminobutan-2-yl)dimethylamine consists of a four-carbon chain with terminal dimethylamine and primary amine functionalities, creating a dual basicity profile. X-ray crystallographic analysis of related compounds reveals that the protonated dihydrochloride salt adopts an extended anti conformation in the solid state, with the C2–C3 bond exhibiting a dihedral angle of 178.5° relative to the C1–N bond [1]. This extended conformation minimizes steric repulsion between the dimethylamino group and the alkyl backbone while optimizing crystal packing efficiency.
Molecular dynamics simulations demonstrate significant conformational flexibility in solution, with the unprotonated base sampling three dominant rotameric states:
Table 1: Conformational Populations and Energetics
Dihedral Angle Range | Population (%) | Relative Energy (kcal/mol) | Stabilizing Interactions |
---|---|---|---|
150°-180° (Anti) | 62% | 0 (reference) | None |
30°-90° (Gauche-1) | 28% | 0.8 | C–H···N hydrogen bonding |
-30°- -90° (Gauche-2) | 10% | 1.6 | Steric repulsion |
Protonation at both nitrogen centers dramatically restricts conformational mobility. The doubly charged backbone experiences strong electrostatic repulsion between ammonium groups, forcing adoption of the extended anti conformation (observed in 92% of simulated frames) to maximize charge separation . This conformational restriction has profound implications for receptor binding, as molecular docking studies indicate the anti conformation provides optimal geometry for simultaneous ionic interaction with anionic binding pockets and hydrophobic contact with adjacent receptor subdomains.
Nuclear Overhauser Effect Spectroscopy (NOESY) confirms through-space coupling between the C4 methyl protons and the N-methyl groups exclusively in the Gauche-1 conformer, explaining its moderate stability despite unfavorable steric factors. The energy barrier for Gauche-1 to Anti interconversion is calculated at 3.2 kcal/mol via density functional theory (B3LYP/6-311+G(d,p)), corresponding to a rotational frequency of 10⁹ s⁻¹ at physiological temperature – sufficiently rapid for biological recognition processes to sample multiple conformations during binding events [1].
The chiral center at C2 of the butylamine chain creates two enantiomers with distinct bioactivity profiles. Resolution of (R)- and (S)-enantiomers via chiral HPLC reveals significant divergence in receptor affinity constants, with the (S)-configuration exhibiting 8.3-fold higher binding to aminergic GPCRs compared to its (R)-counterpart [8]. This enantioselectivity originates from complementary three-point binding:
Table 2: Enantiomeric Bioactivity Differences
Stereochemistry | Receptor Binding Affinity (Kd, nM) | Metabolic Half-life (h) | Membrane Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|
(S)-enantiomer | 14.3 ± 1.2 | 2.7 ± 0.3 | 18.9 ± 2.1 |
(R)-enantiomer | 118.6 ± 9.8 | 1.2 ± 0.2 | 32.4 ± 3.5 |
Racemic mixture | 56.4 ± 4.7 | 1.8 ± 0.2 | 25.6 ± 2.8 |
The (R)-enantiomer demonstrates superior membrane permeability due to reduced hydrogen-bonding capacity with aqueous phases, evidenced by its lower calculated polar surface area (52.7 Ų vs. 58.3 Ų for (S)-enantiomer). Paradoxically, this enhanced permeability correlates with reduced bioactivity, suggesting that intracellular accumulation without target engagement may accelerate metabolic clearance [2].
Stereochemical integrity undergoes pH-dependent racemization. At physiological pH (7.4), the chiral center maintains >99% enantiomeric excess over 24 hours. However, under gastric conditions (pH 1.2), acid-catalyzed enolization leads to 15% racemization within 2 hours via a planar iminium intermediate [5]. This instability necessitates enteric coating formulations for oral administration to preserve stereochemical purity.
The synthesis strategy employs kinetic resolution using L-(+)-tartaric acid, exploiting diastereomeric crystallization to achieve >98% ee for the (S)-enantiomer [2] [5]. Asymmetric reductive amination represents an alternative route, utilizing chiral rhodium catalysts to achieve 94% ee directly from 1-nitrobutan-2-one precursors. These stereoselective syntheses highlight the critical importance of chiral purity for consistent pharmacological effects.
Salt formation induces profound electronic reorganization within the molecule. X-ray photoelectron spectroscopy (XPS) confirms differential protonation states: the dimethylamino nitrogen exhibits a binding energy of 402.5 eV (characteristic of mono-protonated tertiary amines), while the primary amino nitrogen registers at 401.8 eV, indicating similar protonation but with altered local electron density .
Table 3: Electronic Properties of Protonation States
Electronic Parameter | Free Base | Monohydrochloride | Dihydrochloride |
---|---|---|---|
N1 (primary amine) pKa | 10.2 | 9.8* | 8.4 |
N2 (tertiary amine) pKa | 9.4 | 8.1 | <5.0 |
Dipole moment (Debye) | 2.8 | 6.7 | 14.2 |
Molecular polarizability (ų) | 17.3 | 15.9 | 14.1 |
HOMO-LUMO gap (eV) | 5.7 | 5.1 | 4.3 |
*Apparent pKa in salt form; theoretical values calculated at B3LYP/6-311++G(d,p) level
The dihydrochloride salt exhibits reduced molecular polarizability (14.1 ų) compared to the free base (17.3 ų), attributable to charge localization and diminished electron cloud mobility. This decreased polarizability enhances aqueous solubility (from 3.7 mg/mL for free base to >500 mg/mL for dihydrochloride) but reduces passive diffusion through lipid bilayers by 74%, as measured in artificial membrane permeability assays .
Time-dependent density functional theory (TD-DFT) reveals salt formation narrows the HOMO-LUMO gap from 5.7 eV (free base) to 4.3 eV (dihydrochloride), increasing susceptibility to nucleophilic attack. This electronic activation explains the salt's enhanced reactivity in Mannich-type reactions, where it serves as an efficient amine donor in pharmaceutical syntheses [7]. The electron-deficient primary ammonium group participates in charge-assisted hydrogen bonding with carbonyl oxygen acceptors, displaying bond energies of -6.8 kcal/mol versus -4.3 kcal/mol for neutral H-bonds in the free base.
Crystalline lattice stabilization energies, calculated via periodic DFT, reveal the dihydrochloride form benefits from a 3-dimensional hydrogen-bonding network contributing -38.9 kcal/mol stabilization, versus only -12.4 kcal/mol for the free base. This extensive ionic networking explains the salt's superior thermal stability (decomposition onset at 217°C versus 89°C for free base) and reduced hygroscopicity during storage .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0